5-Chloropyridin-2-yl methanesulfonate
CAS No.: 25171-74-8
Cat. No.: VC18743845
Molecular Formula: C6H6ClNO3S
Molecular Weight: 207.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25171-74-8 |
|---|---|
| Molecular Formula | C6H6ClNO3S |
| Molecular Weight | 207.64 g/mol |
| IUPAC Name | (5-chloropyridin-2-yl) methanesulfonate |
| Standard InChI | InChI=1S/C6H6ClNO3S/c1-12(9,10)11-6-3-2-5(7)4-8-6/h2-4H,1H3 |
| Standard InChI Key | HGQKBEJHOTVBBK-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OC1=NC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
5-Chloropyridin-2-yl methanesulfonate belongs to the class of pyridine derivatives, with the systematic IUPAC name (5-chloropyridin-2-yl) methanesulfonate. Its molecular formula is C₆H₆ClNO₃S, corresponding to a molecular weight of 207.64 g/mol. The structure comprises a pyridine ring substituted at the 2-position with a methanesulfonate group (-OSO₂CH₃) and at the 5-position with a chlorine atom.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous chloropyridinyl compounds reveals planar aromatic systems with intramolecular hydrogen bonding, as seen in 2-[(5-chloropyridin-2-ylimino)methyl]phenol . For 5-chloropyridin-2-yl methanesulfonate, nuclear magnetic resonance (NMR) spectroscopy would typically show distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm), methanesulfonate methyl group (δ 3.0–3.5 ppm), and chlorine substituent effects on neighboring carbons in ¹³C NMR.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 25171-74-8 |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.64 g/mol |
| IUPAC Name | (5-chloropyridin-2-yl) methanesulfonate |
| SMILES | CS(=O)(=O)OC1=NC=C(C=C1)Cl |
| InChI Key | HGQKBEJHOTVBBK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis method involves the reaction of 5-chloropyridin-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 5-chloropyridin-2-ol attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the methanesulfonate ester.
Table 2: Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
Process Optimization
Recent advancements focus on minimizing byproducts such as 5-chloropyridin-2-yl chloride, which can form via over-sulfonation. MSN Laboratories’ patented process for analogous compounds emphasizes controlled stoichiometry (1:1.05 molar ratio of alcohol to MsCl) and low-temperature conditions (0–5°C) to suppress side reactions .
Applications in Pharmaceutical Synthesis
Intermediate for Antiviral Agents
Chloropyridinyl esters have gained attention as SARS-CoV-2 3CL protease inhibitors. Compound 3 (a 5-chloropyridinyl ester derivative) exhibited an IC₅₀ of 250 nM against SARS-CoV-2 3CLpro, comparable to remdesivir . The methanesulfonate group enhances solubility and bioavailability, facilitating nucleophilic displacement reactions with thiol or amine groups in target molecules.
Nonsteroidal Anti-Inflammatory Drug (NSAID) Prodrugs
5-Chloropyridin-2-yl methanesulfonate serves as a prodrug linker for NSAIDs like ibuprofen and naproxen. Acylation of the NSAID’s carboxylic acid group with the methanesulfonate ester enables controlled release via enzymatic hydrolysis, reducing gastrointestinal toxicity .
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Fume hood or closed-system processing |
| Storage | Cool (2–8°C), dry, inert atmosphere |
| Spill Management | Absorb with vermiculite, neutralize with sodium bicarbonate |
Recent Research and Development
Antiviral Activity Studies
A 2021 study demonstrated that 5-chloropyridinyl esters inhibit SARS-CoV-2 3CL protease by forming a covalent bond with the catalytic cysteine residue (Cys145). Molecular docking simulations suggest the methanesulfonate group stabilizes the enzyme-inhibitor complex via hydrophobic interactions .
Polymorphism and Solid-State Characterization
MSN Laboratories’ work on polymorph control for related succinate salts highlights the importance of crystallinity in drug formulation . While no polymorphs of 5-chloropyridin-2-yl methanesulfonate have been reported, differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are recommended for batch consistency analysis.
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